Rifasutenizol

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

1001314-13-1 |

|---|---|

Molecular Formula |

C48H61N7O13 |

Molecular Weight |

944.0 g/mol |

IUPAC Name |

[(7S,9E,11S,12S,13S,14S,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |

InChI |

InChI=1S/C48H61N7O13/c1-23-12-11-13-24(2)46(62)50-38-37-36(51-48(52-37)15-17-53(18-16-48)19-20-54-29(7)49-22-32(54)55(63)64)33-34(42(38)60)41(59)28(6)44-35(33)45(61)47(9,68-44)66-21-14-31(65-10)25(3)43(67-30(8)56)27(5)40(58)26(4)39(23)57/h11-14,21-23,25-27,31,39-40,43,57-60H,15-20H2,1-10H3,(H,50,62)/b12-11+,21-14+,24-13-/t23-,25-,26+,27-,31-,39-,40+,43+,47-/m0/s1 |

InChI Key |

OZUTUJQHZGJOKZ-BTBHCDLXSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CCN7C(=NC=C7[N+](=O)[O-])C)N=C25)O)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CCN7C(=NC=C7[N+](=O)[O-])C)N=C25)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rifasutenizol (TNP-2198)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifasutenizol, also known as TNP-2198, is a novel, first-in-class antibacterial agent engineered to combat challenging microaerophilic and anaerobic bacterial infections, most notably those caused by Helicobacter pylori. As a rifamycin-nitroimidazole conjugate, this compound possesses a synergistic, dual-targeting mechanism of action designed to be highly potent and to minimize the development of resistance. This guide provides a detailed examination of its molecular mechanisms, supported by available quantitative data and reconstructed experimental protocols for the key validation studies that define its activity.

Core Mechanism of Action: A Dual-Targeted Approach

This compound is a hybrid molecule that covalently links a rifamycin pharmacophore and a nitroimidazole pharmacophore. This design allows it to simultaneously engage two distinct and essential bacterial cellular processes: transcription and DNA integrity.[1][2] The synergy between these two mechanisms results in potent bactericidal activity, even against strains resistant to parent rifamycin or nitroimidazole antibiotics.[1][3]

Inhibition of Bacterial RNA Polymerase (Rifamycin Moiety)

The rifamycin portion of this compound functions by targeting bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme in gene transcription.[1][3]

-

Binding Site: The rifamycin moiety binds to a well-characterized, allosteric site on the β-subunit of the RNAP core enzyme, known as the rifamycin binding pocket.[1][3] This pocket is located adjacent to the RNAP active center.[1][3]

-

Mechanism of Inhibition: By occupying this site, this compound physically obstructs the path of the elongating RNA transcript. It prevents the extension of RNA chains beyond a length of 2-3 nucleotides, effectively halting transcription initiation and leading to bacterial cell death.[3]

Disruption of DNA Integrity and Function (Nitroimidazole Moiety)

The nitroimidazole component of this compound exerts its antibacterial effect through a multi-faceted mechanism that is activated under the low-oxygen conditions characteristic of its target pathogens.[1]

-

Reductive Activation: In the microaerophilic or anaerobic environment of bacteria like H. pylori, the nitro group of the imidazole ring is reduced by bacterial enzymes, such as the RdxA (oxygen-insensitive nitroreductase).[1] This reduction generates highly reactive nitro radical anions and other cytotoxic intermediates.[1]

-

DNA Damage: These reactive species directly damage bacterial DNA, causing strand breaks and loss of helical structure, which is a lethal event for the cell.[1]

-

Novel Interaction with the Transcription Complex: Crystallographic studies of TNP-2198 bound to a Mycobacterium tuberculosis RNAP transcription initiation complex have revealed a novel secondary mechanism. The nitroimidazole portion of the molecule interacts directly with the DNA template-strand within the RNAP active-center cleft, forming a hydrogen bond with a DNA base.[1][2][3] This interaction further stabilizes the inhibitory complex and contributes to the disruption of transcription.

The combined effect is a potent, dual-pronged attack on the bacterium's ability to express genes and maintain its genome, which is believed to contribute to its high efficacy and low propensity for resistance development.[1]

Signaling Pathway and Molecular Interactions

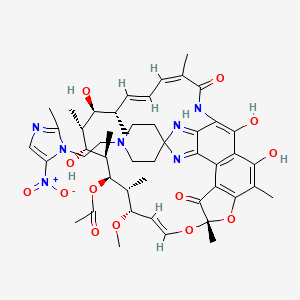

The following diagram illustrates the dual mechanism of action of this compound at the molecular level.

Quantitative Data Summary

While specific biochemical data such as IC50 values for RNAP inhibition are not publicly available in the reviewed literature, extensive data on the Minimum Inhibitory Concentration (MIC) of TNP-2198 against various bacterial pathogens have been published.[1] MIC is a measure of the overall potency of an antimicrobial agent against a specific microorganism.

| Organism | Strain(s) | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference |

| Helicobacter pylori | Wild-type | 0.002–0.03 | 0.015 | Ma Z, et al. (2022) |

| Helicobacter pylori | Rifampicin-resistant | 0.004–0.06 | 0.03 | Ma Z, et al. (2022) |

| Helicobacter pylori | Metronidazole-resistant | 0.004–0.06 | 0.03 | Ma Z, et al. (2022) |

| Clostridioides difficile | Clinical Isolates | 0.008–0.06 | 0.03 | Ma Z, et al. (2022) |

| Gardnerella vaginalis | Clinical Isolates | 0.008–0.06 | 0.015 | Ma Z, et al. (2022) |

| Staphylococcus aureus | ATCC 29213 | 0.008 | N/A | Ma Z, et al. (2022) |

MIC90: The concentration required to inhibit the growth of 90% of isolates.

Detailed Experimental Protocols

The following sections detail the likely methodologies used to elucidate the mechanism of action of this compound, based on standard and published protocols.

Minimum Inhibitory Concentration (MIC) Determination for Anaerobic/Microaerophilic Bacteria

This protocol is essential for determining the baseline potency of this compound against its target pathogens.

Methodology:

-

Antimicrobial Agent Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in supplemented Brucella broth or other appropriate anaerobic growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test organism (e.g., H. pylori) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) growth controls are included.

-

Incubation: Plates are incubated at 37°C for 48-72 hours in an anaerobic or microaerophilic chamber with appropriate atmospheric conditions (e.g., 5% O2, 10% CO2, 85% N2).

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vitro RNA Polymerase Transcription Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the rifamycin moiety on RNAP activity.

Methodology:

-

Purification of RNA Polymerase: The RNAP holoenzyme is purified from the target bacterium (e.g., E. coli or M. tuberculosis) using established protocols, often involving affinity chromatography (e.g., Ni-NTA for His-tagged subunits) followed by ion-exchange chromatography.

-

Reaction Setup: A reaction mixture is prepared containing transcription buffer, a linear DNA template with a known promoter (e.g., λ PR promoter), and purified RNAP holoenzyme.

-

Inhibition: Varying concentrations of this compound (or a control like Rifampicin) are added to the reaction and pre-incubated with the RNAP.

-

Transcription Initiation: The transcription reaction is initiated by adding a mixture of NTPs, including one radioactively labeled NTP (e.g., [α-32P]UTP).

-

Reaction Quenching and Analysis: The reaction is allowed to proceed for a set time at 37°C and then stopped with a formamide-containing loading buffer. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis: The gel is exposed to a phosphor screen, and the intensity of the full-length transcript band is quantified. The IC50 value is calculated as the concentration of this compound required to reduce the amount of full-length transcript by 50% compared to the no-drug control.

DNA Damage Assessment (Alkaline Comet Assay)

The comet assay is a sensitive method to visualize and quantify DNA strand breaks induced by the activated nitroimidazole moiety.

Methodology:

-

Cell Treatment: Bacterial cells are incubated with various concentrations of this compound under microaerophilic conditions for a defined period.

-

Cell Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.

-

Lysis: The slides are immersed in a cold lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the DNA packaged as nucleoids.

-

Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to denature the DNA and unwind strand breaks.

-

Electrophoresis: An electric field is applied. Relaxed and broken DNA fragments migrate from the nucleoid (the 'head') towards the anode, forming a 'comet tail'. Undamaged DNA remains in the head.

-

Staining and Visualization: Slides are neutralized and stained with a fluorescent DNA-intercalating dye. Comets are visualized using a fluorescence microscope.

-

Quantification: Image analysis software is used to measure the intensity of fluorescence in the head versus the tail. Parameters such as "% DNA in tail" and "tail moment" are calculated to quantify the extent of DNA damage.

Conclusion

This compound (TNP-2198) represents a significant advancement in antibacterial drug design. Its innovative dual-action mechanism, which simultaneously inhibits the essential process of transcription and inflicts direct DNA damage, provides a powerful strategy to overcome bacterial resistance. The synergistic nature of its rifamycin and nitroimidazole components results in potent activity against clinically important anaerobic and microaerophilic pathogens. Further elucidation of its precise interactions with the RNAP-DNA complex and the specific DNA lesions it induces will continue to inform the development of next-generation multi-targeting antimicrobial agents.

References

In-Vitro Activity of Rifasutenizol Against Helicobacter pylori: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifasutenizol (TNP-2198) is a novel, first-in-class antibacterial agent specifically engineered for the treatment of Helicobacter pylori infections. As a multi-targeting drug conjugate, it represents a significant advancement in the fight against antibiotic-resistant H. pylori, a major causative factor for gastritis, peptic ulcer disease, and gastric cancer. This technical guide provides an in-depth analysis of the in-vitro activity of this compound against a range of H. pylori strains, details the experimental protocols for its evaluation, and visualizes its unique mechanism of action.

Quantitative In-Vitro Activity

This compound has demonstrated potent in-vitro activity against both susceptible and resistant strains of H. pylori. The minimum inhibitory concentrations (MICs) of this compound were determined for a panel of clinical isolates, including strains resistant to rifampin (Rif) and metronidazole (Mtz), the parent drug classes of this compound's components.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (TNP-2198) against H. pylori Strains

| Strain Type | Resistance Profile | This compound (TNP-2198) MIC (μg/mL) |

| Wild-Type | Susceptible to Rifampin and Metronidazole | 0.015 - 0.125 |

| Rifampin-Resistant | Resistant to Rifampin, Susceptible to Metronidazole | 0.25 - 0.5 |

| Metronidazole-Resistant | Susceptible to Rifampin, Resistant to Metronidazole | 0.015 - 0.03 |

| Dual-Resistant | Resistant to Rifampin and Metronidazole | 0.25 - 0.5 |

Data synthesized from preclinical studies.

The data clearly indicates that this compound maintains significant potency against strains that have developed resistance to its parent antibiotic classes, highlighting its potential to overcome existing resistance mechanisms.

Experimental Protocols

The in-vitro activity of this compound against H. pylori is primarily assessed through the determination of Minimum Inhibitory Concentrations (MICs). The agar dilution method is a standard and widely accepted protocol for this purpose.

MIC Determination via Agar Dilution Method

-

Preparation of Media: Mueller-Hinton agar supplemented with 5% sheep blood is prepared and autoclaved. After cooling to approximately 50°C, varying concentrations of this compound are incorporated into the agar.

-

Inoculum Preparation: H. pylori strains are cultured on appropriate media under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours. Colonies are then suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: The prepared bacterial suspensions are inoculated onto the surface of the this compound-containing agar plates, as well as a growth control plate (no antibiotic) and a sterility control plate (no inoculation).

-

Incubation: The inoculated plates are incubated under microaerophilic conditions at 37°C for 72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the H. pylori strain.

Visualizations

Mechanism of Action

This compound is a conjugate molecule composed of a rifamycin and a nitroimidazole pharmacophore, enabling a synergistic dual mechanism of action against H. pylori.

Dual mechanism of action of this compound.

A crystal structure of TNP-2198 bound to a Mycobacterium tuberculosis RNA polymerase transcription initiation complex reveals that the rifamycin portion of TNP-2198 binds to the rifamycin binding site on RNAP.[1] The nitroimidazole portion of TNP-2198 interacts directly with the DNA template-strand in the RNAP active-center cleft, forming a hydrogen bond with a base of the DNA template strand.[1]

Experimental Workflow

The following diagram outlines the key steps in the in-vitro evaluation of this compound's activity against H. pylori.

Workflow for MIC determination of this compound.

Conclusion

This compound exhibits potent and consistent in-vitro activity against a wide range of H. pylori strains, including those resistant to currently available antibiotics. Its dual mechanism of action, targeting both RNA polymerase and DNA, likely contributes to its high barrier to resistance development. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and characterization of this promising new therapeutic agent. Further research into the in-vivo efficacy and safety of this compound is warranted to fully establish its clinical utility in the eradication of H. pylori infections.

References

Rifasutenizol: A Technical Guide to its Efficacy Against Antibiotic-Resistant Helicobacter pylori

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Rifasutenizol (TNP-2198), a novel dual-targeted antibacterial agent, and its efficacy against antibiotic-resistant Helicobacter pylori. The following sections detail the mechanism of action, quantitative efficacy data from clinical trials, and the experimental protocols utilized in these pivotal studies.

Introduction

Helicobacter pylori infection is a significant global health concern, with increasing antibiotic resistance compromising the efficacy of standard eradication therapies[1]. This compound is a new molecular entity specifically designed to address this challenge. It is a rifamycin-nitroimidazole conjugate that exhibits a synergistic dual mechanism of action, with a low propensity for the development of antimicrobial resistance[2]. Clinical trials have demonstrated its potential as a promising new treatment for H. pylori infection, particularly in cases resistant to current standard-of-care antibiotics[3][4][5].

Mechanism of Action

This compound's innovative structure as a rifamycin-nitroimidazole conjugate allows it to engage in a dual-targeted attack on H. pylori. This synergistic mechanism is key to its potency against both susceptible and resistant strains.

The rifamycin pharmacophore of this compound targets the bacterial DNA-dependent RNA polymerase (RNAP). Specifically, it binds to the rifamycin binding site on the RNAP, inhibiting the initiation of transcription and thereby halting protein synthesis, which is essential for bacterial survival[6].

Simultaneously, the nitroimidazole component of this compound interacts directly with the DNA template strand within the RNAP active-center cleft. This interaction is facilitated by the formation of a hydrogen bond with a base of the DNA template strand, leading to DNA damage[6]. The intracellular reduction of the nitroimidazole group to reactive species further enhances this DNA-damaging effect[6].

Quantitative Data on Efficacy

The efficacy of this compound has been evaluated in a series of clinical trials, demonstrating high eradication rates for H. pylori, including strains resistant to commonly used antibiotics.

In Vitro Susceptibility

This compound has shown potent in vitro activity against a range of H. pylori strains, including those resistant to rifampin and metronidazole.

| Strain | Resistance Profile | MIC (µg/mL) |

| H. pylori ATCC 700392 | Wild-Type | 0.008 |

| Mutant Strain 1 | Rifampin-Resistant | 0.06 |

| Mutant Strain 2 | Metronidazole-Resistant | 0.015 |

| Mutant Strain 3 | Dual Rifampin & Metronidazole-Resistant | 0.125 |

| Data sourced from Ma Z, et al. J Med Chem. 2022.[6] |

Clinical Trial Eradication Rates

Clinical trials have consistently demonstrated high eradication rates with this compound-based therapies.

Phase II Clinical Trial Data [6]

| This compound Regimen (14 days) | Eradication Rate (95% CI) |

| 200 mg BID + Rabeprazole | 0% (0-31) |

| 400 mg BID + Rabeprazole | 30% (7-65) |

| 600 mg BID + Rabeprazole | 40% (12-74) |

| 400 mg BID + Rabeprazole + Amoxicillin | 95% (74-100) |

| 600 mg TID + Rabeprazole + Amoxicillin (7 days) | 100% (69-100) |

Phase III Clinical Trial Data [3][5]

| Treatment Group (14 days) | Population | Eradication Rate |

| This compound Triple Therapy | Modified Intention-to-Treat (mITT) | 92.0% |

| Bismuth Quadruple Therapy (BQT) | Modified Intention-to-Treat (mITT) | 87.9% |

| This compound Triple Therapy | Per Protocol (PP) | 93.7% |

| Bismuth Quadruple Therapy (BQT) | Per Protocol (PP) | 90.3% |

| This compound Triple Therapy | Patients with Antibiotic-Resistant H. pylori | 90.9% |

| Bismuth Quadruple Therapy (BQT) | Patients with Antibiotic-Resistant H. pylori | 87.2% |

Experimental Protocols

The following sections detail the methodologies employed in the clinical trials to assess the efficacy of this compound.

Clinical Trial Design and Patient Population

The clinical trials were multi-center, randomized, and controlled studies involving treatment-naive adult patients with confirmed H. pylori infection[3][5].

Inclusion Criteria:

-

Age 18-65 years.

-

Positive 13C-Urea Breath Test (UBT).

-

H. pylori infection confirmed by histological examination of gastric biopsy.

Exclusion Criteria:

-

Previous H. pylori eradication therapy.

-

Use of antibiotics, bismuth, or proton pump inhibitors within a specified period before the study.

-

History of gastric surgery or significant gastrointestinal disorders.

Helicobacter pylori Culture and Antimicrobial Susceptibility Testing

1. Biopsy Collection and Transport:

-

Gastric biopsy specimens are collected during endoscopy from the antrum and corpus of the stomach.

-

Specimens for culture are placed in a sterile container with a transport medium and promptly sent to the laboratory.

2. Culture:

-

Biopsy tissues are homogenized.

-

The homogenate is inoculated onto a rich culture medium such as Brucella agar or Columbia agar, supplemented with 5-10% sheep or horse blood.

-

Plates are incubated at 37°C for up to 10-14 days in a microaerophilic atmosphere (5% O2, 10% CO2, 85% N2).

3. Antimicrobial Susceptibility Testing (AST):

-

The Minimum Inhibitory Concentration (MIC) of this compound and other antibiotics is determined using the agar dilution method or gradient diffusion strips (E-test).

-

For the agar dilution method, serial dilutions of the antimicrobial agents are incorporated into Mueller-Hinton agar supplemented with 5% sheep blood.

-

A standardized inoculum of each H. pylori isolate is applied to the plates.

-

Plates are incubated under microaerophilic conditions at 37°C for 72 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Histological Examination for H. pylori Detection

-

Gastric biopsy specimens are fixed in formalin and embedded in paraffin.

-

Sections are cut and stained with Hematoxylin and Eosin (H&E) for initial assessment of gastritis and identification of H. pylori.

-

Special stains, such as the Giemsa stain, may be used to enhance the visualization of the spiral-shaped bacteria.

-

The presence and density of H. pylori are evaluated by a pathologist.

13C-Urea Breath Test (UBT) for Eradication Confirmation

-

Patients fast for at least one hour before the test.

-

A baseline breath sample is collected into a designated bag.

-

The patient then ingests a 13C-labeled urea solution.

-

After a specified time, typically 15-30 minutes, a second breath sample is collected.

-

The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry or nondispersive infrared spectrometry.

-

An increase in this ratio above a defined cutoff value in the post-ingestion sample indicates the presence of urease activity, confirming H. pylori infection. The absence of such an increase signifies eradication.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Characterization of TNP-2198, a Dual-Targeted Rifamycin-Nitroimidazole Conjugate with Potent Activity against Microaerophilic and Anaerobic Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Safety, pharmacokinetics, and efficacy of this compound, a novel dual-targeted antibacterial agent in healthy participants and patients in China with Helicobacter pylori infection: four randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Design, Synthesis, and Characterization of TNP-2198, a Dual-Targeted Rifamycin-Nitroimidazole Conjugate with Potent Activity against Microaerophilic and Anaerobic Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Rifasutenizol (TNP-2198): A Novel Dual-Targeted Antibacterial Agent for Helicobacter pylori Infection

An In-depth Technical Guide

Abstract

Rifasutenizol (TNP-2198) is a novel, first-in-class molecular entity currently under clinical development for the treatment of Helicobacter pylori (H. pylori) infection.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound. It is designed for researchers, scientists, and drug development professionals interested in the advancement of new antibacterial agents.

Discovery and Rationale

The rising prevalence of antimicrobial resistance has significantly diminished the effectiveness of standard therapies for H. pylori infection, a primary cause of gastric ulcers and a major risk factor for gastric cancer.[1][4] This has created an urgent need for novel therapeutic agents with improved efficacy and a lower propensity for resistance development.

This compound was designed by TenNor Therapeutics as a dual-targeted antibacterial agent to address this unmet medical need.[1][2][3] It is a conjugate molecule that combines a rifamycin pharmacophore and a nitroimidazole pharmacophore.[5] This design allows for a synergistic dual mechanism of action, targeting both microaerophilic and anaerobic bacteria.[1][2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that conjugates a rifamycin scaffold with a nitroimidazole moiety. The general synthetic strategy, as described in the medicinal chemistry literature, utilizes various linker groups to connect the two pharmacophores while aiming to preserve their individual pharmacokinetic and pharmacodynamic properties.[5]

Experimental Protocol: General Synthesis of Rifamycin-Nitroimidazole Conjugates

-

Selection of Scaffolds: A rifamycin template (based on rifampin, rifabutin, rifaximin, or rifalazil) and a nitroimidazole or nitrothiazole derivative (such as those based on metronidazole, delamanid, or pretomanid) are selected.[5]

-

Linker Strategy: A suitable linker group is chosen to connect the two pharmacophores. The linker size is minimized to maintain oral bioavailability.[5]

-

Conjugation Reaction: The rifamycin and nitroimidazole/nitrothiazole pharmacophores are conjugated via the chosen linker. This typically involves standard organic chemistry reactions to form a stable bond between the components.

-

Purification and Characterization: The final product, this compound, is purified using chromatographic techniques. Its structure and purity are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

This compound's innovative design allows it to act on two distinct bacterial targets simultaneously.

-

Rifamycin Component: The rifamycin portion of the molecule binds to the bacterial RNA polymerase (RNAP), inhibiting transcription and, consequently, protein synthesis.[5]

-

Nitroimidazole Component: The nitroimidazole part, upon entering the microbial cell, is reduced to generate reactive nitro radicals. These radicals induce DNA strand breakage, leading to cell death.[6] This mechanism is particularly effective against anaerobic and microaerophilic bacteria like H. pylori.[6]

A crystal structure of this compound bound to Mycobacterium tuberculosis RNA polymerase has revealed that the nitroimidazole portion interacts directly with the DNA template-strand in the RNAP active-center cleft, forming a hydrogen bond with a DNA base.[5] This dual engagement is believed to contribute to its potent bactericidal activity and a low propensity for resistance development.[2][5]

References

- 1. Safety, pharmacokinetics, and efficacy of this compound, a novel dual-targeted antibacterial agent in healthy participants and patients in China with Helicobacter pylori infection: four randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tennortherapeutics.com [tennortherapeutics.com]

- 3. tennortherapeutics.com [tennortherapeutics.com]

- 4. 丹诺医药 [tennortherapeutics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What is this compound used for? [synapse.patsnap.com]

Rifasutenizol as a bacterial DNA-directed RNA polymerase inhibitor.

An In-depth Technical Guide to Rifasutenizol: A Dual-Targeted Bacterial DNA-Directed RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TNP-2198) is a novel, first-in-class antibacterial agent engineered as a conjugate of a rifamycin and a nitroimidazole pharmacophore.[1] This dual-targeted molecule is designed for the treatment of microaerophilic and anaerobic bacterial infections, with a primary focus on Helicobacter pylori.[1] By simultaneously engaging two distinct targets, this compound exhibits a synergistic mechanism of action, potent bactericidal activity against drug-susceptible and resistant strains, and a low propensity for resistance development.[2] Clinical trials have demonstrated its high efficacy in eradicating H. pylori infection, positioning it as a promising new therapy to combat the growing challenge of antimicrobial resistance.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative activity, clinical trial data, and associated experimental methodologies.

Core Mechanism of Action: Dual-Target Inhibition

This compound functions by inhibiting bacterial DNA-directed RNA polymerase (RNAP), an essential enzyme for bacterial gene transcription.[5][6] Its unique structure as a rifamycin-nitroimidazole conjugate allows it to engage the transcription machinery at two critical points simultaneously.[1]

-

Rifamycin Moiety: The rifamycin portion of the molecule binds to the well-characterized rifamycin binding site within the β-subunit of the bacterial RNAP.[1][7] This site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic active site.[7] Binding at this position does not prevent the initiation of transcription but physically blocks the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, thereby halting protein synthesis.[7]

-

Nitroimidazole Moiety: The nitroimidazole portion of this compound extends from the core rifamycin binding pocket and interacts directly with the DNA template strand within the RNAP active-center cleft.[1] Crystallographic studies have confirmed that it forms a hydrogen bond with a base of the DNA template strand.[1] This secondary interaction anchors the inhibitor firmly in place, contributing to its potent activity and synergistic effect.[1][2]

This dual-binding mechanism is crucial for its efficacy against strains that have developed resistance to traditional rifamycins or nitroimidazoles.[1]

Quantitative Data Summary

In Vitro Antibacterial Activity

This compound demonstrates potent bactericidal activity against a range of microaerophilic and anaerobic bacteria, including clinical isolates resistant to standard-of-care antibiotics. All H. pylori clinical isolates from a Phase 3 trial were found to be susceptible to this compound.[8]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Organism | Strain Type | MIC Range (μg/mL) |

|---|---|---|

| Helicobacter pylori | Susceptible & Resistant | Data cited in Ma Z, et al. J Med Chem. 2022[1] |

| Clostridioides difficile | Susceptible & Resistant | Data cited in Ma Z, et al. J Med Chem. 2022[1] |

| Gardnerella vaginalis | Susceptible & Resistant | Data cited in Ma Z, et al. J Med Chem. 2022[1] |

| Staphylococcus aureus | Facultative Anaerobe | Data cited in Ma Z, et al. J Med Chem. 2022[1] |

Note: Specific MIC values are detailed in the referenced publication. The studies confirm activity against strains resistant to both rifamycins and nitroimidazoles.[1]

Clinical Efficacy in H. pylori Eradication (Phase 3)

The EVEREST-HP Phase 3 trial was a multicenter, randomized, double-blind study that demonstrated the superiority of a 14-day this compound-based triple therapy (RTT) over the standard bismuth-containing quadruple therapy (BQT).[3][9]

Table 2: Phase 3 Clinical Trial Efficacy Results (EVEREST-HP)

| Population | This compound Triple Therapy (RTT) Eradication Rate | Bismuth Quadruple Therapy (BQT) Eradication Rate | Absolute Difference (95% CI) | p-value (Superiority) |

|---|---|---|---|---|

| Modified Intention-to-Treat (mITT) | 92.0% (323/351)[9] | 87.9% (304/346)[9] | 4.2% (-0.3 to 8.8)[9] | p=0.0338[3] |

| Per Protocol (PP) | 93.7%[3] | 90.3%[3] | 3.4%[3] | p=0.0563[3] |

| Antibiotic-Resistant Strains | 90.9%[4] | 87.2%[4] | 3.7%[4] | Non-inferiority p<0.0001[4] |

Clinical Efficacy in H. pylori Eradication (Phase 2)

Phase 2 trials were conducted to determine the optimal dose and regimen for this compound.[10]

Table 3: Phase 2 Clinical Trial Efficacy Results

| Trial | Regimen | Dose (this compound) | Duration | H. pylori Eradication Rate (95% CI) |

|---|---|---|---|---|

| Phase 2a (Dose-Finding) | Dual Therapy (+ Rabeprazole) | 200 mg BID | 14 Days | 0% (0-31)[10] |

| Dual Therapy (+ Rabeprazole) | 400 mg BID | 14 Days | 30% (7-65)[10] | |

| Dual Therapy (+ Rabeprazole) | 600 mg BID | 14 Days | 40% (12-74)[10] | |

| Phase 2b (Regimen Exploration) | Triple Therapy (+ Rabeprazole, Amoxicillin) | 400 mg BID | 14 Days | 95% (74-100)[10] |

| | Triple Therapy (+ Rabeprazole, Amoxicillin) | 600 mg TID | 7 Days | 100% (69-100)[10] |

Pharmacokinetic Parameters

This compound exhibits a favorable and predictable pharmacokinetic profile.[10]

Table 4: Summary of Pharmacokinetic Properties

| Parameter | Value / Observation |

|---|---|

| Dose Proportionality | Linear pharmacokinetic profile over the 50-800 mg dose range.[10] |

| Drug Interactions | No apparent pharmacokinetic interactions with co-administered rabeprazole and amoxicillin.[10] |

| Food Effect | Food intake slightly increases AUC (GMR of 1.33-1.40 for AUC₀₋ₜ and AUC₀₋∞).[10] |

| Accumulation (Multiple Doses) | Mild accumulation observed. Rac(AUC) was 1.37 (dual therapy) and 1.49 (triple therapy) for the 400 mg dose.[10] |

Experimental Protocols & Methodologies

Phase 3 Clinical Trial Protocol (EVEREST-HP, NCT05857163)

This protocol was designed to rigorously evaluate the efficacy and safety of this compound triple therapy.[9][11]

-

Study Design: A multi-center, randomized, double-blind, triple-dummy, active-controlled, non-inferiority trial conducted at 40 hospitals in China.[3][9]

-

Participants: 700 treatment-naive adult patients (18-65 years) with confirmed H. pylori infection.[3][11] Confirmation required a positive ¹³C-Urea Breath Test (UBT) and positive histology from gastroscopic biopsy.[4]

-

Randomization: Patients were randomized 1:1 into two treatment arms using a central interactive web response system.[3][9]

-

Treatment Arms (14 days):

-

RTT Group: this compound (400 mg), Amoxicillin (1 g), and Rabeprazole (20 mg), all administered twice daily. This group also received placebos for bismuth and clarithromycin to maintain blinding.[3][12]

-

BQT Group (Control): Bismuth potassium citrate (240 mg), Clarithromycin (500 mg), Amoxicillin (1 g), and Rabeprazole (20 mg), all administered twice daily. This group received a placebo for this compound.[3][4]

-

-

Primary Endpoint: The rate of H. pylori eradication, assessed by a negative ¹³C-UBT result 4 to 6 weeks after the completion of therapy.[4]

-

Statistical Analysis: The primary analysis was conducted on the modified intention-to-treat (mITT) population. A non-inferiority margin of -10% was used, followed by a superiority test if non-inferiority was met.[3][9]

RNAP-Inhibitor Co-Crystal Structure Determination

The structural basis for this compound's mechanism was elucidated through X-ray crystallography.[1]

-

Complex Formation: A transcription initiation complex was formed using Mycobacterium tuberculosis RNAP holoenzyme and a nucleic-acid scaffold.

-

Crystallization: The RNAP-DNA complex was incubated with this compound (TNP-2198) prior to crystallization.

-

Data Collection: X-ray diffraction data were collected from the resulting co-crystals.

-

Structure Solution: The structure was solved via molecular replacement, using the existing structure of M. tuberculosis σL RPo (PDB ID: 6DVC) as the search model.

-

Refinement: Iterative cycles of model building and refinement were performed using Coot and Phenix Refine software.

-

Deposition: The final atomic model and structure factors were deposited in the Protein Data Bank (PDB) with the accession code 7RWI .[1]

Pharmacokinetic Analysis

Pharmacokinetic parameters were determined in Phase 1 clinical trials.[10][12]

-

Sample Collection: Plasma samples were collected at predefined time points following single or multiple doses of this compound (e.g., pre-dose and 1, 2, 3, 4, 5, 6, 7, 8, 10, and 12 hours post-administration on Day 1).[12]

-

Bioanalysis: Plasma concentrations of this compound were quantified using a specific and validated analytical assay (details not specified but likely LC-MS/MS).[12]

-

Parameter Calculation: Key pharmacokinetic parameters (including Cmax, Tmax, AUC, and Rac) were calculated from the plasma concentration-time profiles using standard non-compartmental analysis methods.[12]

Conclusion

This compound is a rationally designed antibacterial agent with a novel, dual-target mechanism of action against bacterial RNA polymerase. Its unique structure allows it to overcome existing resistance pathways, and it has demonstrated potent in vitro activity against clinically important anaerobic and microaerophilic pathogens. Extensive clinical trials, particularly the successful Phase 3 EVEREST-HP study, have confirmed its high efficacy and favorable safety profile for the treatment of H. pylori infection, establishing it as a superior alternative to current standard-of-care regimens. As the first new molecular entity specifically developed for H. pylori in decades, this compound represents a significant advancement in the fight against antimicrobial resistance and a valuable new tool for managing infectious diseases.[2][4][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tennortherapeutics.com [tennortherapeutics.com]

- 3. TenNor's this compound Demonstrates Superior Efficacy Against H. pylori in Phase III Trial [trial.medpath.com]

- 4. TenNor Announces Positive Topline Results from this compound Phase III Trial for H. pylori Infection - BioSpace [biospace.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Structure-Based Ligand Design of Novel Bacterial RNA Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TenNor Reports Positive this compound Phase III Trial Results for H. pylori [synapse.patsnap.com]

- 9. This compound-based triple therapy versus bismuth plus clarithromycin-based triple therapy for first-line treatment of Helicobacter pylori infection in China (EVEREST-HP): a phase 3, multicentre, randomised, triple-dummy, double-blind, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, pharmacokinetics, and efficacy of this compound, a novel dual-targeted antibacterial agent in healthy participants and patients in China with Helicobacter pylori infection: four randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of this compound (TNP 2198), Rabeprazole and Amoxicillin in Participants With H. Pylori Infection | Clinical Research Trial Listing [centerwatch.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Rifasutenizol: A Technical Guide to Overcoming Antimicrobial Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with innovative mechanisms of action. Rifasutenizol (TNP-2198) is a novel, dual-targeted antibacterial agent specifically designed to combat infections caused by microaerophilic and anaerobic bacteria, with a primary focus on Helicobacter pylori. This technical guide provides an in-depth overview of this compound, including its unique mechanism of action, in-vitro and clinical efficacy against resistant pathogens, and the experimental protocols utilized in its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing this new class of antimicrobials.

Introduction

The rise of antibiotic-resistant bacteria is a critical public health crisis, diminishing the efficacy of current treatment regimens for a wide range of infections. Helicobacter pylori infection, a major cause of peptic ulcers and a risk factor for gastric cancer, has seen a progressive decline in eradication rates due to increasing resistance to clarithromycin and metronidazole.[1][2] this compound is a first-in-class rifamycin-nitroimidazole conjugate developed to address this challenge.[3] It exhibits a synergistic dual mechanism of action with a low propensity for resistance development, making it a promising candidate for the treatment of H. pylori and other anaerobic bacterial infections.[4]

Mechanism of Action

This compound is a stable conjugate of a rifamycin pharmacophore and a nitroimidazole pharmacophore, designed to act as a dual-targeted antibacterial agent.[3] Its mechanism is twofold and synergistic:

-

Rifamycin Moiety: The rifamycin portion of the molecule binds to the rifamycin binding site on the bacterial RNA polymerase (RNAP). This interaction inhibits the initiation of transcription, effectively halting protein synthesis.[3]

-

Nitroimidazole Moiety: The nitroimidazole component is intracellularly reduced to form reactive nitro radicals. These radicals induce DNA strand breakage, leading to cell death.[5] A crystal structure of this compound bound to Mycobacterium tuberculosis RNAP reveals that the nitroimidazole portion also interacts directly with the DNA template-strand in the RNAP active-center cleft, forming a hydrogen bond with a base of the DNA template strand.[3] This dual engagement enhances its antimicrobial activity.

This dual-targeting mechanism is crucial for its efficacy against strains resistant to either rifamycins or nitroimidazoles alone.[3]

In-Vitro Activity

This compound has demonstrated potent bactericidal activity against a range of microaerophilic and anaerobic bacterial pathogens, including clinical isolates resistant to current standard-of-care antibiotics.[2][3]

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs against various bacterial strains.

Table 1: In-Vitro Activity of this compound against H. pylori

| Strain | Resistance Profile | This compound MIC (µg/mL) | Rifampin MIC (µg/mL) | Metronidazole MIC (µg/mL) |

| ATCC 700392 | Wild-Type | 0.008 | 0.015 | 0.25 |

| Mutant 1 | Rifampin-resistant | 0.25 | >128 | 0.25 |

| Mutant 2 | Metronidazole-resistant | 0.008 | 0.015 | >128 |

| Mutant 3 | Dual-resistant | 0.5 | >128 | >128 |

Data sourced from Ma et al., J Med Chem, 2022.[3]

Table 2: In-Vitro Activity of this compound against other Anaerobes

| Organism | Strain | This compound MIC (µg/mL) |

| Clostridioides difficile | ATCC 700057 | 0.015 |

| Gardnerella vaginalis | ATCC 14018 | 0.03 |

Data sourced from MedchemExpress.[2]

Clinical Efficacy

Multiple clinical trials have evaluated the safety, pharmacokinetics, and efficacy of this compound for the treatment of H. pylori infection.

Phase I and II Clinical Trials

Phase I and II trials in healthy participants and patients with asymptomatic H. pylori infection demonstrated that this compound was safe and well-tolerated at single doses up to 1000 mg and multiple doses up to 600 mg twice daily.[1] These studies identified a 400 mg twice-daily dose as effective.[1] A triple therapy regimen of this compound (400 mg), rabeprazole (20 mg), and amoxicillin (1 g) twice daily for 14 days resulted in a 95% eradication rate.[1]

Table 3: Phase IIa Dose-Finding Study of this compound Dual Therapy

| This compound Dose (twice daily for 14 days) | Eradication Rate (95% CI) |

| 200 mg | 0% (0-31) |

| 400 mg | 30% (7-65) |

| 600 mg | 40% (12-74) |

Data from Li et al., The Lancet Infectious Diseases, 2024.[1]

Phase III Clinical Trial (EVEREST-HP)

A multicenter, randomized, double-blind, controlled Phase III trial (NCT05857163) compared this compound triple therapy (this compound 400 mg, amoxicillin 1 g, and rabeprazole 20 mg, twice daily for 14 days) with bismuth-containing quadruple therapy (BQT).[6][7] The trial met all its primary endpoints, demonstrating the superiority of the this compound regimen.[2]

Table 4: Phase III EVEREST-HP Trial Efficacy Outcomes

| Population | This compound Triple Therapy Eradication Rate | Bismuth Quadruple Therapy Eradication Rate |

| Modified Intention-to-Treat (mITT) | 92.0% | 87.9% |

| Per Protocol (PP) | 93.7% | 90.3% |

| Patients with Antibiotic-Resistant H. pylori | 90.9% | 87.2% |

Data from BioSpace and PR Newswire press releases, November 2024.[6]

The study also highlighted the significant baseline resistance rates in the study population: 41% to clarithromycin, 68% to metronidazole, and 35% to levofloxacin.[2] All clinical isolates from the study were susceptible to this compound.[6] The this compound regimen also demonstrated a better safety and tolerability profile than BQT.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In-Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Methodology:

-

Bacterial Strains: H. pylori strains (including wild-type and resistant mutants), C. difficile, and G. vaginalis are used.

-

Culture Conditions:

-

H. pylori: Grown on Brucella agar supplemented with 5% sheep blood under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

-

C. difficile and G. vaginalis: Grown in supplemented brain-heart infusion broth under anaerobic conditions (5% H₂, 5% CO₂, 90% N₂) at 37°C.

-

-

MIC Determination: The agar dilution method is employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Serial twofold dilutions of this compound and comparator antibiotics are prepared and incorporated into the agar plates.

-

Bacterial suspensions are standardized to a 0.5 McFarland standard and inoculated onto the plates.

-

Plates are incubated under their respective atmospheric conditions and temperatures.

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.

-

Generation of Resistant Mutants

Objective: To select for and characterize mutants resistant to rifampin and/or metronidazole.

Methodology:

-

Strain: Wild-type H. pylori ATCC 700392 is used as the parent strain.

-

Stepwise Selection:

-

The parent strain is grown on agar plates containing sub-inhibitory concentrations of the selective agent (rifampin or metronidazole).

-

Colonies that grow are subcultured onto plates with progressively increasing concentrations of the antibiotic.

-

This process is repeated until mutants capable of growing at high concentrations are isolated.

-

-

Genetic Characterization: The rpoB gene (target of rifampin) and the rdxA gene (involved in metronidazole activation) are sequenced in the resistant mutants to identify mutations associated with resistance.

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance, particularly in the context of H. pylori infections. Its novel, dual-targeted mechanism of action allows it to overcome existing resistance to both rifamycins and nitroimidazoles. The robust in-vitro activity and impressive clinical trial results, demonstrating high eradication rates even against resistant strains, underscore its potential to become a new standard of care. This technical guide provides a comprehensive overview of the foundational data supporting this compound, offering valuable insights for the scientific and drug development communities. Further research into this class of dual-targeted antimicrobials is warranted to expand the arsenal against multidrug-resistant pathogens.

References

- 1. Design, Synthesis, and Characterization of TNP-2198, a Dual-Targeted Rifamycin-Nitroimidazole Conjugate with Potent Activity against Microaerophilic and Anaerobic Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Characterization of TNP-2198, a Dual-Targeted Rifamycin-Nitroimidazole Conjugate with Potent Activity against Microaerophilic and Anaerobic Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound-based triple therapy versus bismuth plus clarithromycin-based triple therapy for first-line treatment of Helicobacter pylori infection in China (EVEREST-HP): a phase 3, multicentre, randomised, triple-dummy, double-blind, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TenNor Announces Positive Topline Results from this compound Phase III Trial for H. pylori Infection - BioSpace [biospace.com]

- 7. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

Preclinical Safety and Toxicology Profile of Rifasutenizol: Public Data Limitations and a Framework for Analysis

Notice to the Reader: A comprehensive search of publicly available scientific literature and clinical trial registries reveals that specific preclinical safety and toxicology data for Rifasutenizol (TNP-2198) are not disclosed in detail. While the drug, developed by TenNor Therapeutics, has progressed through extensive clinical trials for Helicobacter pylori infection and has been granted Fast Track and Qualified Infectious Disease Product (QIDP) designations by the U.S. Food and Drug Administration (FDA), the underlying preclinical data package submitted for the Investigational New Drug (IND) application remains proprietary.[1][2]

Clinical trial publications consistently report that this compound demonstrates a favorable safety and tolerability profile in human subjects, with most adverse events being mild in severity.[1][3][4] However, for researchers, scientists, and drug development professionals, access to the foundational preclinical toxicology data is critical for a complete understanding of a compound's safety profile.

This document serves as an in-depth technical guide and whitepaper framework, outlining the typical structure and content required for a comprehensive preclinical safety and toxicology profile. The following sections use a hypothetical compound, "Exemplarizol," to illustrate the expected data presentation, experimental protocols, and visualizations that would be included in such a report. This framework is designed to be a valuable resource for professionals in the field to structure and present their own preclinical findings.

Executive Summary of "Exemplarizol"

This section would typically provide a high-level overview of the preclinical safety program for the hypothetical compound, Exemplarizol. It would summarize the key findings from in vitro and in vivo studies, state the No-Observed-Adverse-Effect Level (NOAEL) in the most relevant species, and conclude on the compound's suitability for progression into human clinical trials.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Core Battery Studies

A standard safety pharmacology core battery assesses effects on the central nervous, cardiovascular, and respiratory systems.

Table 2.1: Summary of "Exemplarizol" Core Safety Pharmacology Results

| System | Assay Type | Species | Key Parameters Measured | Result Summary |

| Central Nervous System | Irwin Test / Functional Observational Battery | Rat | Behavior, autonomic function, sensorimotor reflexes, body temperature | No adverse effects observed up to 100 mg/kg. |

| Cardiovascular System | In vitro hERG Assay | HEK293 Cells | hERG channel current inhibition | IC50 > 30 µM. Low risk of QT prolongation. |

| Cardiovascular System | Telemetry | Beagle Dog | ECG, heart rate, blood pressure | No significant changes in cardiovascular parameters up to 50 mg/kg. |

| Respiratory System | Whole Body Plethysmography | Rat | Respiration rate, tidal volume, minute volume | No adverse effects on respiratory function up to 100 mg/kg. |

Experimental Protocol: In vitro hERG Assay

Objective: To assess the potential of Exemplarizol to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiac QT interval prolongation.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

-

Technique: Automated patch-clamp electrophysiology.

-

Procedure:

-

Cells are cultured to 70-90% confluency and harvested.

-

A cell suspension is placed into the automated patch-clamp system.

-

Individual cells are captured, and a giga-seal is formed.

-

Whole-cell configuration is established, and the membrane potential is held at -80 mV.

-

A specific voltage pulse protocol is applied to elicit hERG currents.

-

A stable baseline current is recorded before the addition of the test compound.

-

Exemplarizol is added at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control.

-

-

Data Analysis: The peak tail current is measured at each concentration. The percentage of inhibition relative to the vehicle control is calculated and plotted against the concentration to determine the IC50 value.

Toxicology Studies

This section details the potential toxic effects of the compound after single and repeated administrations across different species.

Acute Toxicity

Table 3.1: "Exemplarizol" Single-Dose Acute Toxicity

| Species | Route of Administration | LD50 (Median Lethal Dose) | Key Clinical Signs |

| Mouse | Oral (p.o.) | > 2000 mg/kg | No mortality or significant clinical signs. |

| Rat | Oral (p.o.) | ~1500 mg/kg | Lethargy, piloerection at high doses. |

| Rat | Intravenous (i.v.) | ~150 mg/kg | Ataxia, labored breathing at high doses. |

Repeat-Dose Toxicology

Studies are conducted for varying durations (e.g., 14-day, 28-day, 90-day) to identify target organs of toxicity and establish the NOAEL.

Table 3.2: Summary of 28-Day Repeat-Dose Oral Toxicity in Rat

| Dose Group (mg/kg/day) | Key Findings |

| 0 (Vehicle Control) | No significant findings. |

| 10 (Low Dose) | No treatment-related findings. |

| 50 (Mid Dose) | Mild, reversible elevation in liver enzymes (ALT, AST). |

| 200 (High Dose) | Hepatocellular hypertrophy, increased liver weight, significant elevation in ALT/AST. |

| NOAEL | 10 mg/kg/day |

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of Exemplarizol following daily oral administration for 28 days in Sprague-Dawley rats and to determine the NOAEL.

Methodology:

-

Test System: Sprague-Dawley rats (e.g., 10/sex/group).

-

Dose Groups: Vehicle control, low, mid, and high doses of Exemplarizol, administered daily via oral gavage.

-

Duration: 28 consecutive days. A recovery group (e.g., 5/sex/group from control and high dose) may be included and observed for an additional 14 days.

-

Observations:

-

Mortality and Morbidity: Checked twice daily.

-

Clinical Signs: Observed daily.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Conducted pre-study and at termination.

-

Clinical Pathology: Blood and urine samples collected at termination for hematology, clinical chemistry, and urinalysis.

-

-

Terminal Procedures:

-

At day 29, animals are euthanized.

-

A full necropsy is performed.

-

Organ weights are recorded.

-

A comprehensive list of tissues is collected and preserved for histopathological examination.

-

-

Data Analysis: Statistical analysis is performed to compare dose groups to the vehicle control. Histopathological findings are evaluated by a board-certified veterinary pathologist.

Genotoxicity

A battery of tests is used to assess the potential for the compound to cause genetic damage.

Table 4.1: "Exemplarizol" Genotoxicity Profile

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli strains | With and Without | Negative |

| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without | Negative |

| In vivo Micronucleus Test | Rat Bone Marrow | N/A | Negative |

Experimental Workflow: Genotoxicity Testing Cascade

Caption: Standard workflow for assessing the genotoxic potential of a new chemical entity.

Carcinogenicity

While this compound is an antibiotic intended for shorter-term use, long-term carcinogenicity studies in rodents might be required by regulatory agencies. For this hypothetical example, we will assume they were not conducted based on the indication and duration of use. This section would otherwise contain data from 2-year bioassays in rats and mice.

Reproductive and Developmental Toxicology

These studies investigate the potential effects on fertility and fetal development.

Table 6.1: "Exemplarizol" Reproductive Toxicology Summary

| Study Type | Species | Key Endpoints | Summary of Findings |

| Fertility and Early Embryonic Development | Rat | Mating, fertility, implantation, embryonic survival | No adverse effects on male or female fertility up to 100 mg/kg/day. |

| Embryo-Fetal Development | Rat | Fetal viability, growth, morphology | No evidence of teratogenicity. Fetotoxicity (reduced fetal weight) observed at maternally toxic doses (≥150 mg/kg/day). |

| Embryo-Fetal Development | Rabbit | Fetal viability, growth, morphology | No evidence of teratogenicity. |

Proposed Mechanism of Toxicity

This section would synthesize the findings to propose a potential mechanism for the observed toxicities. For "Exemplarizol," the mid- and high-dose liver findings in the 28-day study suggest a potential mechanism related to metabolic overload or induction of metabolic enzymes.

Signaling Pathway: Hypothetical Hepatotoxicity

Caption: Potential pathway for "Exemplarizol"-induced hepatotoxicity at high doses.

This framework provides a comprehensive overview of the necessary components for a preclinical safety and toxicology whitepaper. While specific data for this compound remains confidential, the principles and methodologies illustrated here are standard across the pharmaceutical industry for evaluating the safety of new molecular entities.

References

- 1. TenNor Reports Positive this compound Phase III Trial Results for H. pylori [synapse.patsnap.com]

- 2. 丹诺医药 [tennortherapeutics.com]

- 3. Safety, pharmacokinetics, and efficacy of this compound, a novel dual-targeted antibacterial agent in healthy participants and patients in China with Helicobacter pylori infection: four randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TenNor Announces Positive Topline Results from this compound Phase III Trial for H. pylori Infection [prnewswire.com]

Methodological & Application

Rifasutenizol: In-Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifasutenizol (TNP-2198) is a novel, dual-targeted antibacterial agent demonstrating potent in-vitro activity against a range of microaerophilic and anaerobic bacteria, including clinically significant pathogens such as Helicobacter pylori and Clostridioides difficile. As a conjugate of a rifamycin and a nitroimidazole pharmacophore, this compound is designed to overcome existing resistance mechanisms. These application notes provide detailed protocols for the in-vitro evaluation of this compound, enabling researchers to assess its antimicrobial activity and elucidate its mechanism of action.

Mechanism of Action

This compound exerts its bactericidal effects through a synergistic dual mechanism of action. The rifamycin component inhibits bacterial DNA-dependent RNA polymerase, a critical enzyme in protein synthesis. The nitroimidazole moiety, upon reduction within the anaerobic or microaerophilic bacterial cell, generates reactive nitro radicals. These radicals induce damage to bacterial DNA and other macromolecules.[1] Furthermore, this component disrupts the electron transport chain by interacting with iron-sulfur proteins like ferredoxin and flavodoxin, leading to a collapse in cellular energy production and subsequent cell death.

Data Presentation

Table 1: In-Vitro Activity of this compound against Helicobacter pylori

| Strain | Resistance Profile | This compound MIC (µg/mL) |

| H. pylori | Rifamycin-Resistant | 0.5 |

| H. pylori | Metronidazole-Resistant | 2 |

Data extracted from Ma et al., 2022.

Table 2: In-Vitro Activity of this compound against Clostridioides difficile

| Strain | Resistance Profile | This compound MIC Range (µg/mL) |

| C. difficile | Lab-generated Rifamycin- and Ciprofloxacin-Resistant | 0.004–0.03 |

Data suggests 64–500-fold more potent activity compared to parent compounds (Ma et al., 2022).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against anaerobic and microaerophilic bacteria.

Materials:

-

This compound

-

Appropriate broth medium (e.g., Brucella broth supplemented with 5% fetal bovine serum for H. pylori, pre-reduced Brucella broth for C. difficile)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Anaerobic or microaerophilic incubation system

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the 96-well plates.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates under appropriate anaerobic or microaerophilic conditions at 37°C for 48-72 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

In-Vitro DNA Damage Assay (Comet Assay)

This protocol describes a method to assess the DNA-damaging effects of this compound on susceptible bacteria.

Materials:

-

Bacterial culture treated with this compound

-

Low melting point agarose

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Expose the bacterial culture to various concentrations of this compound for a defined period.

-

Harvest the bacterial cells and resuspend them in low melting point agarose.

-

Embed the cell suspension on a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells by immersing the slides in lysis buffer.

-

Perform alkaline unwinding and electrophoresis to separate fragmented DNA from intact DNA.

-

Neutralize and stain the slides with a fluorescent DNA-binding dye.

-

Visualize the comets (a head of intact DNA and a tail of fragmented DNA) using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.

Ferredoxin:NADP+ Reductase (FNR) Activity Assay

This protocol provides a method to evaluate the inhibitory effect of this compound on the activity of FNR, a key enzyme in the electron transport chain of anaerobic bacteria.

Materials:

-

Purified bacterial FNR

-

NADPH

-

Ferredoxin

-

Cytochrome c

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, ferredoxin, and cytochrome c.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding purified FNR.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the rate of reaction and determine the inhibitory effect of this compound on FNR activity.

Visualizations

Caption: Dual mechanism of action of this compound.

Caption: Workflow for MIC determination.

Caption: Comet assay workflow for DNA damage.

References

Application Notes and Protocols for Rifasutenizol: Insights from Preclinical and Clinical Development

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Publicly available data on the optimal dosage of Rifasutenizol for in-vivo animal studies is limited. The majority of accessible research and clinical trial information focuses on human studies for the treatment of Helicobacter pylori infection. The following application notes and protocols are therefore based on the available information regarding the drug's mechanism of action and data from human clinical trials, which can serve as a starting point for designing preclinical in-vivo animal studies.

Introduction to this compound

This compound (TNP-2198) is a novel, dual-targeted antibacterial agent belonging to the nitroimidazole class of antibiotics.[1] It is specifically designed for the treatment of infections caused by anaerobic and microaerophilic bacteria, with a primary indication for Helicobacter pylori infection.[2][3] this compound exhibits potent bactericidal activity against a range of clinically relevant pathogens, including strains resistant to other antibiotics.[2][4]

Mechanism of Action

As a nitroimidazole antibiotic, this compound's mechanism of action involves a reduction reaction within the microbial cell. This process generates reactive nitro radicals that induce DNA strand breakage, leading to cell death.[1] The drug also shows a high affinity for ferredoxin and flavodoxin, essential iron-sulfur proteins in the energy metabolism of anaerobic organisms. By binding to these proteins, this compound disrupts the electron transport chain, causing a collapse in energy production and subsequent cell death.[1] This dual mechanism of DNA damage and energy disruption contributes to its potent antimicrobial effect.[1][2]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. 丹诺医药 [tennortherapeutics.com]

- 3. Safety, pharmacokinetics, and efficacy of this compound, a novel dual-targeted antibacterial agent in healthy participants and patients in China with Helicobacter pylori infection: four randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Rifasutenizol in Combination with Amoxicillin and Rabeprazole for Helicobacter pylori Eradication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rifasutenizol in combination with amoxicillin and rabeprazole for the treatment of Helicobacter pylori (H. pylori) infection. The information is based on recent clinical trial data and is intended to guide further research and development in this area.

Introduction

Helicobacter pylori infection is a primary cause of various upper gastrointestinal diseases, including gastritis, peptic ulcers, and gastric cancer.[1] The rising prevalence of antibiotic resistance has diminished the effectiveness of many standard eradication therapies, creating an urgent need for novel treatment regimens.[1][2] this compound (TNP-2198) is a novel, dual-targeted antibacterial agent with a synergistic mechanism of action, currently under development for treating microaerophilic and anaerobic bacterial infections.[2][3] As a rifamycin-nitroimidazole conjugate, it exhibits potent activity against H. pylori, including strains resistant to existing antibiotics.[3][4] Clinical trials have demonstrated that a triple therapy regimen of this compound, amoxicillin, and rabeprazole is a promising, safe, and effective treatment for H. pylori infection.[2][5]

Mechanism of Action

This compound is a new molecular entity that combines the properties of a rifamycin and a nitroimidazole.[4] This dual-action design allows it to target bacterial RNA polymerase (the target of rifamycins) and, after reduction of the nitro group in the low oxygen environment of H. pylori, to cause DNA damage.[6] This multi-targeting approach is believed to contribute to its high efficacy and low potential for resistance development.[3] Rabeprazole, a proton-pump inhibitor (PPI), increases intragastric pH, which enhances the efficacy of amoxicillin and potentially this compound. Amoxicillin is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis.

Caption: High-level mechanism of this compound's dual action.

Quantitative Data Summary

The following tables summarize the key quantitative data from recent clinical trials investigating this compound in combination with amoxicillin and rabeprazole.

Table 1: Efficacy of this compound-Based Therapies for H. pylori Eradication

| Trial Phase | Treatment Regimen | Duration | Patient Population | Eradication Rate (PP) | Eradication Rate (mITT/ITT) | 95% Confidence Interval |

| Phase 2a | 400 mg this compound + 20 mg Rabeprazole (BID) | 14 days | Asymptomatic H. pylori patients | 30% | - | 7-65% |

| Phase 2a | 600 mg this compound + 20 mg Rabeprazole (BID) | 14 days | Asymptomatic H. pylori patients | 40% | - | 12-74% |

| Phase 2b | 400 mg this compound + 1g Amoxicillin + 20 mg Rabeprazole (BID) | 14 days | Asymptomatic H. pylori patients | 95% | - | 74-100% |

| Phase 2b | 600 mg this compound + 1g Amoxicillin + 20 mg Rabeprazole (TID) | 7 days | Asymptomatic H. pylori patients | 100% | - | 69-100% |

| Phase 3 | 400 mg this compound + 1g Amoxicillin + 20 mg Rabeprazole (BID) | 14 days | Treatment-naive H. pylori patients | 93.7% | 92.0% | - |

| Phase 3 | Bismuth Quadruple Therapy (BQT) - Control | 14 days | Treatment-naive H. pylori patients | 90.3% | 87.9% | - |

PP: Per-Protocol; mITT: modified Intention-to-Treat; ITT: Intention-to-Treat; BID: Twice a day; TID: Three times a day.[2][5][7][8]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition |

| Linearity | Linear pharmacokinetic profile | 50-800 mg dose range |

| Accumulation (Rac(AUC)) | 1.37 | 400 mg this compound with Rabeprazole |

| Accumulation (Rac(AUC)) | 1.49 | 400 mg this compound with Rabeprazole and Amoxicillin |

| Food Effect (AUC0–t) | 1.334 times higher | Fed state vs. fasted state |

| Food Effect (AUC0–∞) | 1.396 times higher | Fed state vs. fasted state |

AUC: Area under the plasma concentration-time curve; Rac: Accumulation ratio.[2]

Table 3: Safety and Tolerability

| Study Population | Adverse Events | Serious Adverse Events |

| Healthy Participants & H. pylori Patients | Most adverse events were mild.[2] | No serious adverse events reported.[2] |

| Phase 3 Trial Participants | Lower incidence of treatment-emergent adverse events (TEAEs), investigational drug-related TEAEs, and TEAEs with grade 3 or above compared to BQT.[5][7] | No serious adverse events related to the investigational drug.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the clinical development of this compound combination therapy.

Phase III Clinical Trial Protocol for Efficacy and Safety Assessment

Objective: To evaluate the efficacy and safety of this compound in combination with amoxicillin and rabeprazole for the treatment of H. pylori infection in treatment-naive patients.[5][7][8]

Study Design: A multicenter, randomized, double-blind, controlled phase III clinical trial.[5][7]

Patient Population:

-

Inclusion Criteria: Treatment-naive patients aged 18-65 years with confirmed H. pylori infection.[9] Confirmation is performed via a positive ¹³C-urea breath test (¹³C-UBT) and histological examination.[5][7][9]

-

Exclusion Criteria: Patients with prior H. pylori eradication therapy, known allergies to the study drugs, severe concomitant diseases, or use of antibiotics, bismuth, or PPIs within the preceding 4 weeks.

Treatment Arms:

-

This compound Triple Therapy: this compound 400 mg, amoxicillin 1 g, and rabeprazole 20 mg.

-

Control (Bismuth-containing Quadruple Therapy - BQT): Bismuth potassium citrate 240 mg, clarithromycin 500 mg, amoxicillin 1 g, and rabeprazole 20 mg.

Dosing Regimen: All medications are administered twice a day for 14 consecutive days.[5][8]

Randomization: Patients are randomly assigned in a 1:1 ratio to either the this compound triple therapy group or the BQT group.[5][8] Block randomization is used, stratified by study site.[2][9]

Primary Efficacy Endpoint: The H. pylori eradication rate, determined by a negative ¹³C-UBT result 4 to 6 weeks after the end of treatment.[5][8]

Safety Assessment: Monitoring and recording of all treatment-emergent adverse events (TEAEs), with their severity and relationship to the study drug assessed.

Caption: Phase III clinical trial workflow for this compound combination therapy.

Logical Relationship of the Combination Therapy

The triple therapy of this compound, amoxicillin, and rabeprazole is designed to combat H. pylori infection through a multi-pronged approach, addressing both the pathogen and the gastric environment to maximize efficacy.

Caption: Logical relationship of the triple therapy components.

References

- 1. Rabeprazole‐amoxicillin dual therapy as first‐line treatment for H pylori eradication in special patients: A retrospective, real‐life study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics, and efficacy of this compound, a novel dual-targeted antibacterial agent in healthy participants and patients in China with Helicobacter pylori infection: four randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tennortherapeutics.com [tennortherapeutics.com]

- 4. researchgate.net [researchgate.net]

- 5. TenNor Announces Positive Topline Results from this compound Phase III Trial for H. pylori Infection - BioSpace [biospace.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. TenNor Reports Positive this compound Phase III Trial Results for H. pylori [synapse.patsnap.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. This compound-based triple therapy versus bismuth plus clarithromycin-based triple therapy for first-line treatment of Helicobacter pylori infection in China (EVEREST-HP): a phase 3, multicentre, randomised, triple-dummy, double-blind, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Rifasutenizol in Plasma

Introduction